molecular formula C14H12N4O B4898375 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol

4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol

Cat. No. B4898375
M. Wt: 252.27 g/mol
InChI Key: LXXSIKJFRJYFRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol, also known as Brilliant Yellow, is a synthetic azo dye commonly used in the food, textile, and cosmetic industries. It is a yellow powder that is soluble in water and ethanol. This compound has been the subject of scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol is not fully understood. However, it is believed to act as a photosensitizer, which can generate reactive oxygen species (ROS) upon exposure to light. These ROS can then interact with biomolecules such as proteins and DNA, leading to cellular damage.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce DNA damage, inhibit cell proliferation, and induce apoptosis in various cell lines. In vivo studies have shown that exposure to this compound can cause liver and kidney damage in rats.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol in lab experiments is its stability in aqueous solutions, which makes it easy to handle. Additionally, this compound has a high molar extinction coefficient, which makes it ideal for use in spectrophotometric assays. However, one limitation of using this compound is its potential toxicity, which requires careful handling and disposal.

Future Directions

There are several future directions for research on 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol. One area of interest is the development of new photocatalysts for the degradation of azo dyes using this compound as a model. Another area of interest is the development of new optical sensors for detecting heavy metal ions using this compound as a sensing element. Additionally, further studies are needed to understand the mechanism of action of this compound and its potential applications in biomedical research.

Synthesis Methods

The synthesis of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol involves the reaction between 2-methylbenzimidazole and 4-nitrophenol in the presence of sodium hydroxide. The resulting intermediate is then reduced to form the final product. The reaction mechanism involves the formation of an azo bond between the two aromatic rings.

Scientific Research Applications

The potential applications of 4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol in scientific research are numerous. It has been used as a model compound for studying the adsorption behavior of azo dyes on various materials. It has also been used to investigate the photocatalytic degradation of azo dyes using semiconductor materials. Additionally, this compound has been studied for its potential use in the development of optical sensors for detecting heavy metal ions.

properties

IUPAC Name

4-[(1-methylbenzimidazol-2-yl)diazenyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c1-18-13-5-3-2-4-12(13)15-14(18)17-16-10-6-8-11(19)9-7-10/h2-9,19H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXSIKJFRJYFRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N=NC3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(E)-(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenol

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